4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrrolidine ring , a pyridazine ring , and a benzenesulfonamide group. Pyrrolidine is a five-membered ring with one nitrogen atom , and pyridazine is a six-membered ring with two adjacent nitrogen atoms . Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyridazine compounds can also be synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound likely involves the three-dimensional arrangement of the pyrrolidine, pyridazine, and benzenesulfonamide groups. The stereochemistry of the molecule could be influenced by the pyrrolidine ring .Scientific Research Applications
Spectrophotometric Analysis
A new chromogenic reagent was synthesized, utilizing a benzenesulfonamide derivative for the spectrophotometric determination of Nickel (II) in alloys. This method showcased high sensitivity and accuracy, demonstrating the utility of benzenesulfonamide derivatives in analytical chemistry for metal ion detection (Kadhim, Abbas, & AL-Da'amy, 2020).
Synthesis and Characterization of Novel Derivatives
Research highlighted the synthesis and characterization of novel sulfonamide derivatives, including their antimicrobial activities and spectroscopic properties. This underscores the importance of such compounds in the development of new therapeutic agents (Demircioğlu et al., 2018).
Carbonic Anhydrase Inhibitors
A study focused on pyrrolidinone-based chlorinated benzenesulfonamide derivatives as inhibitors of human carbonic anhydrases, highlighting their potential in developing treatments for diseases where carbonic anhydrase activity is implicated (Balandis et al., 2020).
Future Directions
properties
IUPAC Name |
4-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-25(27)17-6-8-18(9-7-17)30(28,29)23-16-5-3-4-15(14-16)19-10-11-20(22-21-19)24-12-1-2-13-24/h3-11,14,23H,1-2,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLWDYMRLXXURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide |
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